molecular formula C10H8ClN3O3S B2629935 5-[(2-chloro-1,3-thiazol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 866050-78-4

5-[(2-chloro-1,3-thiazol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B2629935
M. Wt: 285.7
InChI Key: DGXZTUDUHRLDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chloro-1,3-thiazol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C10H8ClN3O3S and its molecular weight is 285.7. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Transformations

The research on "5-[(2-chloro-1,3-thiazol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione" involves its synthesis and transformations. A notable study detailed the elimination of a thiomethyl substituent from an anionic 5-methylenebarbituric acid derivative through oxidation and substitution processes. This study showcases the chemical versatility and reactivity of derivatives of the compound , contributing to the understanding of its potential applications in synthetic chemistry and material science (Al-Sheikh et al., 2009).

Host-Guest Interactions

Another area of interest is the study of host-guest interactions involving cyclodextrin inclusion complexes with solvatochromic dyes derived from barbituric and Meldrum's acids. This research highlights the importance of understanding the interactions at the molecular level, which could have implications for the development of novel drug delivery systems, sensors, and materials science applications (Tirapegui et al., 2006).

Heterocyclic Chemistry

The compound also plays a role in the field of heterocyclic chemistry, where it serves as a building block for synthesizing novel heterocyclic compounds. Research in this domain explores the synthesis of new pyridazinones, pyridazin-imines, and related compounds, demonstrating the compound's utility in creating complex structures with potential pharmaceutical and agrochemical applications (Sayed et al., 2002).

Cycloaddition Reactions

The study of cycloaddition reactions involving "5-[(2-chloro-1,3-thiazol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione" derivatives uncovers insights into the synthesis of quinazoline derivatives. These findings contribute to the broader understanding of cycloaddition reactions in organic chemistry, which are crucial for constructing complex cyclic structures found in many bioactive molecules (Noguchi et al., 1990).

properties

IUPAC Name

5-[(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3S/c1-13-7(15)6(8(16)14(2)10(13)17)3-5-4-12-9(11)18-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXZTUDUHRLDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN=C(S2)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-chloro-1,3-thiazol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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